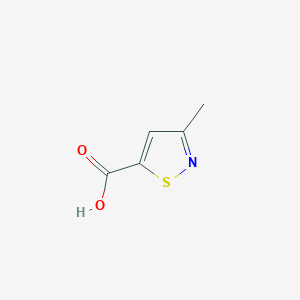

3-Methyl-1,2-thiazole-5-carboxylic acid

Description

The exact mass of the compound 3-Methyl-1,2-thiazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119863. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methyl-1,2-thiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1,2-thiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-3-2-4(5(7)8)9-6-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANZAAFELHVNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297972 | |

| Record name | 3-Methyl-1,2-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66975-83-5 | |

| Record name | 66975-83-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-1,2-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1,2-thiazole-5-carboxylic acid: Synthesis, Characterization, and Applications in Modern Drug Discovery

This guide provides an in-depth analysis of 3-Methyl-1,2-thiazole-5-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its fundamental properties, validated synthesis and characterization protocols, and its strategic application in the design of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Emerging Role of the Thiazole Moiety

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 60% of FDA-approved small-molecule drugs containing at least one heterocyclic ring. Among these, the thiazole nucleus is a privileged scaffold due to its ability to engage in a wide range of non-covalent interactions and its metabolic stability. 3-Methyl-1,2-thiazole-5-carboxylic acid (PubChem CID: 10444391) has emerged as a particularly valuable building block. Its unique arrangement of a carboxylic acid group, a methyl group, and the thiazole core provides a versatile platform for creating complex molecules with tailored pharmacological profiles. This guide will provide the foundational knowledge and practical methodologies required to effectively utilize this compound in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physicochemical properties is a prerequisite for its application in drug discovery, influencing everything from reaction kinetics to ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The key properties of 3-Methyl-1,2-thiazole-5-carboxylic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-methyl-1,2-thiazole-5-carboxylic acid | PubChem |

| CAS Number | 90959-96-9 | PubChem |

| Molecular Formula | C₅H₅NO₂S | PubChem |

| Molecular Weight | 143.16 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

| Melting Point | 198-202 °C | Commercial Suppliers |

| LogP (Predicted) | 0.9 to 1.2 | Various prediction models |

| pKa (Predicted) | ~3.5 (for the carboxylic acid) | Chemicalize |

Synthesis and Purification: A Validated Protocol

The synthesis of 3-Methyl-1,2-thiazole-5-carboxylic acid is typically achieved through a multi-step sequence starting from readily available materials. The following protocol describes a common and reliable method involving the Hantzsch thiazole synthesis principle, adapted from established procedures.

Synthetic Workflow Overview

The overall synthetic strategy involves the condensation of a thioamide with an α-haloketone or equivalent, followed by oxidation and hydrolysis steps to yield the final carboxylic acid. This approach is robust and scalable for laboratory settings.

Caption: Synthetic workflow for 3-Methyl-1,2-thiazole-5-carboxylic acid.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Ethyl 3-methyl-1,2-thiazole-5-carboxylate

-

Rationale: This step builds the core thiazole ring through a classic Hantzsch-type condensation. Thiopropionamide serves as the source of the N-C-S fragment, while ethyl 2-chloroacetoacetate provides the C-C-C backbone and the eventual ester functionality.

-

To a stirred solution of thiopropionamide (1.0 eq) in absolute ethanol (5 mL/mmol), add ethyl 2-chloroacetoacetate (1.05 eq).

-

Heat the reaction mixture to reflux (approx. 78 °C) and monitor by Thin Layer Chromatography (TLC) until consumption of the starting materials is complete (typically 4-6 hours).

-

Cool the mixture to room temperature and reduce the solvent volume in vacuo.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester, which can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 2: Saponification to 3-Methyl-1,2-thiazole-5-carboxylic acid

-

Rationale: Basic hydrolysis (saponification) of the ethyl ester is a standard and high-yielding method to generate the target carboxylic acid. The subsequent acidic workup protonates the carboxylate salt to precipitate the final product.

-

Dissolve the purified ethyl ester (1.0 eq) from the previous step in a mixture of ethanol and water (3:1 v/v).

-

Add sodium hydroxide (2.5 eq) and heat the mixture to 60 °C for 2-3 hours, monitoring the hydrolysis by TLC.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under high vacuum to afford 3-Methyl-1,2-thiazole-5-carboxylic acid as a solid.

Spectroscopic Characterization

Unambiguous structural confirmation is critical. The following data are representative for the title compound.

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.5 (br s, 1H, COOH), 8.3 (s, 1H, thiazole-H4), 2.5 (s, 3H, CH₃).

-

Expert Interpretation: The broad singlet at ~13.5 ppm is characteristic of a carboxylic acid proton. The singlet at 8.3 ppm corresponds to the lone proton on the thiazole ring, and the singlet at 2.5 ppm confirms the presence of the methyl group.

-

-

¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~162 (C=O), 158 (C3-thiazole), 145 (C5-thiazole), 125 (C4-thiazole), 15 (CH₃).

-

Mass Spectrometry (ESI-): m/z 142.0 [M-H]⁻.

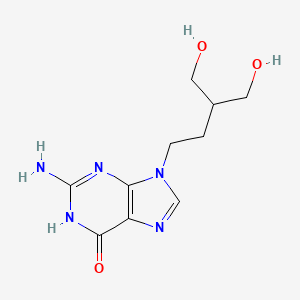

Applications in Drug Discovery: A Scaffold for BACE1 Inhibitors

3-Methyl-1,2-thiazole-5-carboxylic acid and its derivatives have gained significant attention as key structural motifs in the development of inhibitors for Beta-secretase 1 (BACE1). BACE1 is a primary therapeutic target in Alzheimer's disease, as it is one of the enzymes responsible for generating the amyloid-β (Aβ) peptides that form plaques in the brains of patients.

The thiazole moiety in this context often serves as a bioisostere for other functional groups and acts as a rigid scaffold to correctly orient pharmacophoric elements for optimal binding within the BACE1 active site. The carboxylic acid provides a crucial interaction point, often forming a salt bridge or hydrogen bonds with key basic residues (e.g., Arginine) in the enzyme's catalytic domain.

A notable example involves the use of this scaffold in the design of non-peptidic BACE1 inhibitors. In these designs, the 3-methyl-1,2-thiazole-5-carboxamide core is used to position substituents that occupy the S1 and S3 pockets of the BACE1 active site, demonstrating its utility in creating potent and selective drug candidates.

Conceptual Signaling Pathway and Inhibitor Interaction

The diagram below illustrates the role of BACE1 in the amyloidogenic pathway and the conceptual mechanism of inhibition by a drug candidate derived from our title compound.

Caption: Role of BACE1 in Aβ production and its inhibition.

Safety and Handling

As with any laboratory chemical, proper handling is paramount.

-

Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautions: Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

-

Always consult the full Safety Data Sheet (SDS) from the supplier before handling.

Conclusion and Future Directions

3-Methyl-1,2-thiazole-5-carboxylic acid is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its robust synthesis, well-defined properties, and proven utility as a scaffold for high-value targets like BACE1 underscore its importance. Future research will likely expand its application to other target classes, leveraging the thiazole core's unique electronic and steric properties. As our understanding of structure-activity relationships deepens, this versatile building block is poised to play a continuing role in the development of next-generation therapeutics.

References

-

Stachel, S. J., et al. (2004). P2-P4 macrocyclic P1-diphenylmethyl-glycine-based BACE1 inhibitors. Journal of Medicinal Chemistry, 47(26), 6447-6450. [Link]

-

Baxter, E. W., et al. (2007). 2-Amino-3,4-dihydro-quinazoline-based BACE1 inhibitors: fragment-based lead generation and optimization. Bioorganic & Medicinal Chemistry Letters, 17(12), 3216-3221. [Link]

Foreword: The Imperative of Unambiguous Structural Verification

An In-Depth Technical Guide to the Structure Elucidation of 3-Methyl-1,2-thiazole-5-carboxylic acid

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, multi-technique approach to the definitive structure elucidation of 3-methyl-1,2-thiazole-5-carboxylic acid. We will move beyond a simple recitation of methods to explain the underlying logic, demonstrating how a confluence of spectroscopic data creates a self-validating system for absolute structural confirmation.

Initial Hypothesis: The Proposed Molecular Structure

Before any analysis, we begin with the hypothesized structure. This informs our experimental design and allows us to predict the expected spectroscopic outcomes.

Structure: 3-methyl-1,2-thiazole-5-carboxylic acid Molecular Formula: C₅H₅NO₂S Key Features:

-

A five-membered 1,2-thiazole aromatic ring.

-

A methyl group (-CH₃) substituent.

-

A carboxylic acid (-COOH) substituent.

-

A single aromatic proton on the thiazole ring.

Our task is to prove, unequivocally, that the substituents are located at the C3 and C5 positions, respectively, and to confirm the overall connectivity.

Caption: Predicted EI-MS fragmentation pathway for 3-methyl-1,2-thiazole-5-carboxylic acid.

NMR Spectroscopy: The Definitive Connectivity Map

Nuclear Magnetic Resonance (NMR) is the cornerstone of structure elucidation, providing an unambiguous map of the carbon and proton framework. For this molecule, a suite of 1D and 2D NMR experiments is required for full, self-validating proof.

Expertise & Causality:

The choice of solvent is critical. DMSO-d₆ is selected because its high polarity readily dissolves the carboxylic acid and, importantly, its acidic proton is often observable as a broad singlet, which would be lost in D₂O due to proton-deuterium exchange. [5]While ¹H and ¹³C spectra provide the list of "parts" (protons and carbons), 2D experiments like HSQC and HMBC provide the "assembly instructions." HMBC is particularly powerful as it reveals long-range (2-3 bond) correlations, allowing us to connect the methyl group and the carboxylic acid to specific positions on the thiazole ring.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of DMSO-d₆.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Experiments to Run:

-

¹H NMR: Standard single-pulse experiment.

-

¹³C{¹H} NMR: Standard proton-decoupled experiment.

-

HSQC: To correlate protons to their directly attached carbons.

-

HMBC: Optimized for a J-coupling of ~8 Hz to observe 2- and 3-bond C-H correlations.

-

Anticipated Data & Interpretation

| Experiment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ¹H NMR | ~13.5 - 14.5 | broad singlet | 1H | -COOH | Highly deshielded acidic proton. |

| ~8.4 - 8.6 | singlet | 1H | H4 | Aromatic proton on the electron-deficient thiazole ring, adjacent to the electron-withdrawing carboxyl group. | |

| ~2.7 - 2.9 | singlet | 3H | -CH₃ | Methyl group attached to an aromatic ring. | |

| ¹³C{¹H} NMR | ~162 - 165 | singlet | - | -COOH | Typical chemical shift for a carboxylic acid carbon. |

| ~155 - 160 | singlet | - | C3 | Quaternary carbon attached to nitrogen and the methyl group. | |

| ~145 - 150 | singlet | - | C5 | Quaternary carbon attached to sulfur and the carboxyl group. | |

| ~125 - 130 | singlet | - | C4 | Protonated aromatic carbon. | |

| ~18 - 20 | singlet | - | -CH₃ | Typical shift for a methyl group on an aromatic system. |

Table 1: Predicted ¹H and ¹³C NMR data for 3-methyl-1,2-thiazole-5-carboxylic acid in DMSO-d₆.

The Power of 2D NMR: Connecting the Pieces

The HMBC spectrum provides the final, irrefutable proof of the substitution pattern.

-

Correlation 1 (Proof of C5-COOH): A correlation from the H4 proton (~8.5 ppm) to the carboxylic acid carbon (C=O, ~163 ppm) confirms that the carboxylic acid is adjacent to the C4 position, placing it at C5.

-

Correlation 2 (Proof of C3-CH₃): A correlation from the methyl protons (~2.8 ppm) to the C4 carbon (~127 ppm) confirms that the methyl group is adjacent to the C4 position, placing it at C3.

-

Self-Validation: Further correlations from H4 to C3 and C5, and from the methyl protons to C3, will complete the connectivity map, leaving no ambiguity.

Caption: Key anticipated HMBC correlations for structural confirmation. Red lines show correlations from H4; blue lines show correlations from the methyl protons.

X-ray Crystallography: The Ultimate Confirmation

While NMR provides the definitive structure in solution, single-crystal X-ray crystallography offers the ultimate proof of structure in the solid state, providing precise bond lengths, angles, and intermolecular interactions.

Expertise & Causality:

This technique is the "gold standard" for structure determination. If a single crystal of sufficient quality can be obtained, the resulting electron density map provides a three-dimensional model of the molecule. This not only confirms the connectivity established by NMR but also reveals details about molecular conformation and packing in the crystal lattice. For related thiazole carboxylic acids, X-ray analysis has been successfully used to determine their structures. [6][7]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound. Slow evaporation from a suitable solvent system (e.g., ethanol/water, acetone) is a common method.

-

Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.

-

Structure Solution & Refinement: Process the diffraction data. Solve the structure using direct methods and refine the model against the experimental data to obtain the final structure.

Conclusion: A Triad of Trustworthy Data

The structure elucidation of 3-methyl-1,2-thiazole-5-carboxylic acid is not achieved by a single technique but by the logical synthesis of data from a triad of complementary analytical methods.

-

Mass Spectrometry confirms the correct molecular formula (C₅H₅NO₂S).

-

NMR Spectroscopy definitively establishes the atomic connectivity, proving the methyl group is at the C3 position and the carboxylic acid is at the C5 position.

-

X-ray Crystallography , if performed, provides the ultimate, unambiguous 3D structure in the solid state.

This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing a trustworthy and validated structural assignment. This foundational certainty is paramount for any subsequent research, whether it be in the synthesis of novel pharmaceuticals or the development of advanced materials.

References

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]

-

Mohamed, Y. A., et al. (2008). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Jordan Journal of Chemistry, 3(4), 439-449. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 274092, 3-Methyl-1,2-thiazole-5-carboxylic acid. [Link]

-

Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4483-4488. [Link]

-

Hazra, D. K., et al. (2012). 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid: an X-ray structural study at 100 K and Hirshfeld surface analysis. Acta Crystallographica Section C, 68(Pt 11), o452-o455. [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3547. [Link]

-

Hazra, D. K., Mukherjee, M., Helliwell, M., & Mukherjee, A. K. (2012). 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid: an X-ray structural study at 100 K and Hirshfeld surface analysis. Acta Crystallographica Section C: Crystal Structure Communications, 68(11), o452-o455. [Link]

-

Kumar, D., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1244, 130939. [Link]

Sources

- 1. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. uomphysics.net [uomphysics.net]

- 4. 3-Methyl-1,2-thiazole-5-carboxylic acid | C5H5NO2S | CID 274092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid: an X-ray structural study at 100 K and Hirshfeld surface analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid: an X-ray structural study at 100 K and Hirshfeld surface analysis [ouci.dntb.gov.ua]

Physicochemical properties of 3-Methyl-1,2-thiazole-5-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-1,2-thiazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Methyl-1,2-thiazole-5-carboxylic acid (CAS No: 66975-83-5). As a heterocyclic compound incorporating the biologically significant thiazole scaffold, this molecule serves as a versatile intermediate and building block in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its structural, physical, and spectral characteristics. We delve into its molecular properties, solubility, and acidity, and provide standardized protocols for their experimental determination. The guide aims to bridge theoretical knowledge with practical application, explaining the causality behind analytical choices to empower researchers in their work with this and similar chemical entities.

Introduction and Compound Identification

The thiazole ring is a cornerstone heterocyclic motif in drug discovery, famously appearing in molecules like Vitamin B1 (Thiamine) and penicillin.[3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in the synthesis of agents with antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] 3-Methyl-1,2-thiazole-5-carboxylic acid is an organic compound featuring this five-membered ring containing both sulfur and nitrogen atoms, further functionalized with a methyl group and a carboxylic acid.[1] This combination of a reactive carboxylic acid handle and a biologically relevant core makes it a valuable starting material for chemical synthesis.[1]

The presence of the carboxylic acid group allows for straightforward derivatization through reactions like esterification and amidation, enabling its incorporation into larger, more complex molecules.[1] The methyl group at the 3-position influences the molecule's electronic distribution, reactivity, and solubility.[1]

Diagram 1: Chemical Structure of 3-Methyl-1,2-thiazole-5-carboxylic acid

Core Physicochemical Properties

The utility of a chemical intermediate is fundamentally defined by its physicochemical properties. These parameters govern its reactivity, solubility, and bioavailability, directly impacting its handling, reaction conditions, and potential as a drug scaffold. The properties of 3-Methyl-1,2-thiazole-5-carboxylic acid are summarized below.

| Property | Value / Description | Source |

| CAS Number | 66975-83-5 | [1] |

| Molecular Formula | C₅H₅NO₂S | [1][6] |

| Molecular Weight | 143.17 g/mol | [1][6] |

| Appearance | Beige solid | [1] |

| Melting Point | Experimental data for this specific isomer is not readily available. Data for related isomers, such as 2-methyl-1,3-thiazole-5-carboxylic acid (209 °C) and 4-methylthiazole-5-carboxylic acid (287 °C, dec.), should not be used interchangeably.[7] | N/A |

| Solubility | Expected to have enhanced solubility in polar solvents (e.g., alcohols, DMSO, DMF) due to the hydrogen-bonding capability of the carboxylic acid group.[1] Limited solubility in non-polar solvents. | [1] |

| Acidity (pKa) | Specific experimental pKa value is not available in the reviewed literature. As a carboxylic acid, it is acidic. The electron-withdrawing nature of the thiazole ring is expected to result in a pKa value lower than that of a typical aliphatic carboxylic acid (pKa ~4-5). | N/A |

| Lipophilicity (XLogP3) | 1.2 (Computed) | [6] |

Acidity and Solubility: An Expert's Perspective

The carboxylic acid moiety is the primary determinant of the compound's acidity and aqueous solubility. The ability of the -COOH group to donate a proton (H⁺) makes the molecule an acid. The stability of the resulting carboxylate conjugate base is enhanced by the electron-withdrawing character of the adjacent 1,2-thiazole ring, which suggests it is a moderately strong organic acid.

This acidity directly influences its solubility profile. In neutral or acidic aqueous media (pH < pKa), the compound exists predominantly in its neutral, less soluble form. As the pH increases above its pKa, it deprotonates to form the more polar and significantly more water-soluble carboxylate salt. This pH-dependent solubility is a critical consideration in designing reaction conditions, particularly for aqueous workups, and in pharmaceutical formulation where dissolution rates are key. The moderate polarity, as indicated by the computed XLogP3 value of 1.2, suggests a balance between aqueous solubility and lipid membrane permeability, a desirable trait for drug candidates.[1][6]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a compound. Below are the expected spectral characteristics for 3-Methyl-1,2-thiazole-5-carboxylic acid based on its functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups. For a carboxylic acid, two features are exceptionally diagnostic.[8][9]

-

O-H Stretch: A very broad and strong absorption is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[8][9]

-

C=O Stretch: A sharp, strong absorption peak is expected between 1710-1760 cm⁻¹. Its exact position can indicate whether the acid exists as a hydrogen-bonded dimer (~1710 cm⁻¹) or a free monomer (~1760 cm⁻¹).[8][9]

-

Other Vibrations: Additional peaks corresponding to the C=N and C=C stretching of the thiazole ring would be observed in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR:

-

-COOH Proton: A highly deshielded, broad singlet is expected far downfield, typically around 12 δ. The chemical shift can vary with concentration and solvent due to changes in hydrogen bonding.[8][9]

-

Thiazole Proton: A singlet corresponding to the proton at the C4 position of the thiazole ring.

-

-CH₃ Protons: A singlet for the three equivalent protons of the methyl group, likely appearing in the 2-3 δ range.

-

-

¹³C NMR:

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition. For 3-Methyl-1,2-thiazole-5-carboxylic acid, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (143.16). High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₅H₅NO₂S. Common fragmentation patterns may include the loss of -OH (M-17) and -COOH (M-45).

Experimental Protocol: Determination of pKa via Potentiometric Titration

To ensure trustworthy and reproducible data, a self-validating protocol is essential. The following method for pKa determination includes system suitability checks and precise measurement steps.

Rationale: Potentiometric titration is the gold-standard method for pKa determination. It relies on monitoring the change in pH of a solution of the acid as a standardized base is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Diagram 2: Workflow for pKa Determination

Step-by-Step Methodology:

-

Reagent and Sample Preparation:

-

Accurately weigh approximately 15-20 mg of 3-Methyl-1,2-thiazole-5-carboxylic acid.

-

Dissolve the sample in 50 mL of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, but the apparent pKa (pKa*) must be reported along with the solvent composition.

-

Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free.

-

-

Instrumentation and Calibration:

-

Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

-

Ensure the electrode is clean and functioning correctly. The system is validated if the meter reads the buffer values within ±0.02 pH units.

-

-

Titration Procedure:

-

Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Begin adding the standardized NaOH titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette or auto-titrator.

-

Allow the pH reading to stabilize after each addition before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

-

Data Analysis and pKa Calculation:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

To accurately determine the equivalence point (Vₑ), calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve. The equivalence point is the peak of the first derivative plot or the zero-crossing of the second derivative plot.

-

Determine the half-equivalence point (Vₑ/2).

-

The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.

-

Perform the experiment in triplicate to ensure reproducibility and report the average pKa with the standard deviation.

-

Applications and Significance in Research

3-Methyl-1,2-thiazole-5-carboxylic acid is not just a chemical curiosity; it is a strategic tool for synthetic and medicinal chemists.

-

Pharmaceutical Scaffolding: The thiazole ring is a bioisostere for other aromatic systems and can participate in hydrogen bonding and π-π stacking with biological targets.[4] This compound provides a direct entry point for attaching this valuable scaffold to other molecules via its carboxylic acid handle. It is a key intermediate in the synthesis of more complex pharmaceutical compounds.[10]

-

Versatile Chemical Intermediate: The carboxylic acid can be readily converted into esters, amides, acid chlorides, and other functional groups, making it a highly versatile building block for creating libraries of compounds for screening in drug discovery and agrochemical research.[1][2]

-

Materials Science: Heterocyclic compounds are also used in the development of specialty polymers and materials with enhanced thermal stability or specific electronic properties.[2]

Conclusion

3-Methyl-1,2-thiazole-5-carboxylic acid is a valuable heterocyclic compound characterized by its acidic nature, moderate polarity, and the presence of the biologically relevant thiazole moiety. While specific experimental data for some properties like melting point and pKa are not widely published, its characteristics can be reliably predicted from its structure and confirmed using standard analytical techniques. The protocols and data presented in this guide offer a robust framework for researchers to confidently handle, analyze, and utilize this compound as a strategic building block in the advancement of pharmaceutical and chemical sciences.

References

-

3-methyl-1,2-thiazole-5-carboxylic acid - CymitQuimica.

-

3-Methyl-2-oxo-1,3-thiazole-5-carboxylic acid - PubChem.

-

Supporting Information - The Royal Society of Chemistry.

-

3-Methyl-1,2-thiazole-5-carboxylic acid | C5H5NO2S | CID 274092 - PubChem.

-

A Systematic Review On Thiazole Synthesis And Biological Activities.

-

WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents.

-

Thiazole-5-carboxylic acid - Chem-Impex.

-

Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI.

-

(PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. - ResearchGate.

-

A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates - ResearchGate.

-

(PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. - ResearchGate.

-

2-methyl-1,3-thiazole-5-carboxylic acid - Echemi.

-

1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents.

-

2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid - ChemicalBook.

-

4-Methylthiazole-5-carboxylic acid 97 20485-41-0 - Sigma-Aldrich.

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax.

-

A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates - ConnectSci.

-

The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction) - ResearchGate.

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - NIH.

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.

Sources

- 1. CAS 66975-83-5: 3-methyl-1,2-thiazole-5-carboxylic acid [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. kuey.net [kuey.net]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 6. 3-Methyl-1,2-thiazole-5-carboxylic acid | C5H5NO2S | CID 274092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]

3-Methyl-1,2-thiazole-5-carboxylic acid CAS number and identifiers

<Technical Guide: 3-Methyl-1,2-thiazole-5-carboxylic acid

A Comprehensive Overview for Chemical and Pharmaceutical Research

Abstract

This technical guide provides an in-depth analysis of 3-Methyl-1,2-thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its fundamental chemical and physical properties, established synthesis methodologies, and diverse applications. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of numerous biologically active compounds.[1][4] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] 3-Methyl-1,2-thiazole-5-carboxylic acid, as a substituted thiazole, represents a key building block for the synthesis of novel chemical entities with tailored biological functions.

Core Identifiers and Chemical Properties

Accurate identification and characterization are paramount in chemical research. This section provides the essential identifiers and physicochemical properties of 3-Methyl-1,2-thiazole-5-carboxylic acid.

Chemical Identifiers

A clear and unambiguous identification of a chemical substance is the foundation of scientific reproducibility. The following table summarizes the key identifiers for 3-Methyl-1,2-thiazole-5-carboxylic acid.

| Identifier | Value | Source |

| CAS Number | 10253-12-0 | |

| PubChem CID | 274092 | |

| Molecular Formula | C5H5NO2S | |

| IUPAC Name | 3-methyl-1,2-thiazole-5-carboxylic acid |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings and biological systems.

| Property | Value |

| Molecular Weight | 143.16 g/mol [5] |

| Appearance | Solid[6] |

| Melting Point | 287 °C (decomposes) |

| Solubility | Soluble in DMSO[7] |

| pKa (Conjugate Acid) | 2.5 (for the thiazole ring)[3] |

Synthesis and Characterization

The synthesis of 3-Methyl-1,2-thiazole-5-carboxylic acid and its derivatives is a topic of ongoing research. Several synthetic routes have been developed, often leveraging the principles of heterocyclic chemistry.

General Synthetic Strategies

The construction of the thiazole ring is typically achieved through condensation reactions. One common approach involves the reaction of a thioamide with an α-halocarbonyl compound, a method known as the Hantzsch thiazole synthesis. Variations of this method, along with other novel synthetic strategies, are continually being explored to improve yields and introduce diverse functionalities.[1] For instance, some syntheses may start from ethyl 2-amino-4-methylthiazole-5-carboxylate and proceed through several steps to yield the desired carboxylic acid derivative.[1]

Below is a generalized workflow for the synthesis of thiazole derivatives, illustrating the key stages from starting materials to the final product.

Caption: Generalized synthetic workflow for thiazole-5-carboxylic acids.

Spectroscopic Characterization

The structural elucidation of 3-Methyl-1,2-thiazole-5-carboxylic acid and its derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are instrumental in confirming the presence of the methyl group, the thiazole ring protons, and the carboxylic acid moiety. Chemical shifts provide valuable information about the electronic environment of each nucleus. For similar thiazole derivatives, characteristic signals for the thiazole ring protons are observed between 7.27 and 8.77 ppm in 1H NMR, indicating the aromatic nature of the ring.[3]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present, such as the carbonyl (C=O) of the carboxylic acid and the C=N and C-S bonds of the thiazole ring.

Applications in Research and Development

The unique structural features of 3-Methyl-1,2-thiazole-5-carboxylic acid make it a valuable building block in several areas of research, particularly in drug discovery and materials science.

Medicinal Chemistry and Drug Discovery

The thiazole nucleus is a common feature in many approved drugs.[1] 3-Methyl-1,2-thiazole-5-carboxylic acid serves as a versatile starting material for the synthesis of a wide range of biologically active molecules.

-

Anticancer Agents: Thiazole derivatives have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy.[4] The carboxylic acid functionality can be readily converted to amides, esters, and other functional groups to explore structure-activity relationships (SAR) and optimize binding to target proteins.[4]

-

Antimicrobial Agents: The thiazole ring is a component of some antibiotics. Novel derivatives of 3-Methyl-1,2-thiazole-5-carboxylic acid are being synthesized and evaluated for their activity against resistant bacterial and fungal strains.[7]

-

Enzyme Inhibitors: The structural and electronic properties of the thiazole ring allow it to interact with the active sites of various enzymes. This has led to the development of thiazole-based inhibitors for targets such as cyclooxygenase (COX) enzymes, which are involved in inflammation.

The following diagram illustrates the central role of 3-Methyl-1,2-thiazole-5-carboxylic acid as a scaffold in the development of various therapeutic agents.

Caption: Drug discovery applications of 3-Methyl-1,2-thiazole-5-carboxylic acid.

Materials Science

The thiazole ring can also be incorporated into polymers and other materials to impart specific properties. The carboxylic acid group provides a convenient handle for polymerization or for grafting onto surfaces.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 3-Methyl-1,2-thiazole-5-carboxylic acid and its derivatives.

Hazard Identification

Based on available safety data sheets for similar compounds, 3-Methyl-1,2-thiazole-5-carboxylic acid may cause skin, eye, and respiratory irritation.[8][9][10]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][10]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[8][10] If dust is generated, use a NIOSH-approved respirator.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container.[10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Methyl-1,2-thiazole-5-carboxylic acid is a valuable and versatile heterocyclic compound with significant potential in both academic and industrial research. Its established role as a key building block in the synthesis of medicinally important molecules, coupled with its potential applications in materials science, ensures its continued relevance. This guide has provided a comprehensive overview of its core identifiers, properties, synthesis, applications, and safety considerations, serving as a foundational resource for scientists and researchers.

References

-

PubChem. (n.d.). 3-Methyl-1,2-thiazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Kuey.

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved January 5, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). Thiazole. Retrieved January 5, 2026, from [Link]

Sources

- 1. kuey.net [kuey.net]

- 2. mdpi.com [mdpi.com]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

3-Methyl-1,2-thiazole-5-carboxylic acid molecular weight and formula

An In-depth Technical Guide to 3-Methyl-1,2-thiazole-5-carboxylic acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-methyl-1,2-thiazole-5-carboxylic acid, a heterocyclic compound of significant interest to the scientific community. Thiazole derivatives are recognized as crucial structural motifs in medicinal chemistry, demonstrating a wide array of biological activities.[1] This document details the fundamental physicochemical properties of 3-methyl-1,2-thiazole-5-carboxylic acid, including its molecular formula and weight. Furthermore, it outlines a representative synthetic pathway and a robust analytical workflow for its characterization, grounded in established chemical principles. The guide concludes with a discussion of its applications as a versatile building block in drug discovery and materials science, leveraging the unique reactivity of its thiazole core and carboxylic acid functional group.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in the field of medicinal chemistry.[1] Its prevalence in both natural products, such as Vitamin B1 (Thiamine), and synthetic pharmaceuticals underscores its versatile role in molecular design. The structural rigidity of the thiazole ring, combined with its capacity for hydrogen bonding and other non-covalent interactions, makes it an ideal framework for developing potent and selective therapeutic agents. Thiazole derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

3-Methyl-1,2-thiazole-5-carboxylic acid is a specific derivative that combines this valuable heterocyclic core with two key functional groups: a methyl group at the 3-position and a carboxylic acid at the 5-position. The methyl group can influence the molecule's electronic properties and steric profile, while the carboxylic acid serves as a highly versatile chemical handle for further synthetic modifications, such as amidation or esterification, making it an invaluable intermediate in the synthesis of more complex molecules.[4]

Physicochemical Properties and Identifiers

The foundational step in utilizing any chemical compound is a thorough understanding of its basic properties. 3-Methyl-1,2-thiazole-5-carboxylic acid is characterized by a specific molecular structure that dictates its chemical behavior and physical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅NO₂S | [4][5][6] |

| Molecular Weight | 143.16 g/mol | [4] |

| CAS Number | 66975-83-5 | [4][5] |

| Appearance | Beige solid | [4] |

| InChI | InChI=1S/C5H5NO2S/c1-3-2-4(5(7)8)9-6-3/h2H,1H3,(H,7,8) | [4][6] |

| SMILES | Cc1cc(C(=O)O)sn1 | [4] |

| PubChem CID | 274092 | [5] |

A Representative Synthetic Pathway

While specific, peer-reviewed synthetic procedures for 3-methyl-1,2-thiazole-5-carboxylic acid are not extensively documented, a robust pathway can be designed based on well-established principles of heterocyclic chemistry. The following workflow represents a logical and chemically sound approach to its synthesis, providing insights into the causality behind each step.

Caption: Proposed synthetic workflow for 3-Methyl-1,2-thiazole-5-carboxylic acid.

Experimental Protocol (Representative)

Step 1: Synthesis of Thiopropionamide

-

To a solution of propionamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: Lawesson's reagent is a highly effective thionating agent, replacing the carbonyl oxygen with sulfur. Toluene is used as a high-boiling, non-reactive solvent suitable for this transformation.

-

-

Cool the reaction mixture, filter to remove solid byproducts, and concentrate the filtrate under reduced pressure to yield crude thiopropionamide.

Step 2: Cyclocondensation to form the Thiazole Ring

-

Dissolve thiopropionamide (1.0 eq) in ethanol.

-

Add ethyl bromopyruvate (1.0 eq) dropwise to the solution at room temperature.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

Causality: This step is a variation of the Hantzsch thiazole synthesis. The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-halo ester. A subsequent intramolecular condensation and dehydration yield the aromatic thiazole ring. Ethanol serves as a polar protic solvent that facilitates the reaction.

-

-

After cooling, neutralize the mixture and concentrate to obtain the crude ester, ethyl 3-methyl-1,2-thiazole-5-carboxylate.

Step 3: Hydrolysis to the Carboxylic Acid

-

Dissolve the crude ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.

-

Add an aqueous solution of sodium hydroxide (NaOH, 1.1 eq) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Causality: Saponification is the base-catalyzed hydrolysis of the ethyl ester to its corresponding carboxylate salt. THF is used as a co-solvent to ensure miscibility of the organic ester in the aqueous base.

-

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify with dilute hydrochloric acid (HCl) until the pH is ~2-3.

-

The product, 3-methyl-1,2-thiazole-5-carboxylic acid, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Analytical Workflow for Quality Assurance

Verifying the identity and purity of the final compound is a critical, self-validating step in any synthesis. A multi-technique approach ensures the highest level of confidence in the material's quality.

Caption: Standard analytical workflow for compound validation.

Key Characterization Methodologies

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. A pure sample should exhibit a single major peak.

-

Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. For 3-methyl-1,2-thiazole-5-carboxylic acid (143.16 g/mol ), one would expect to see a molecular ion peak [M+H]⁺ at approximately m/z 144.01 or [M-H]⁻ at m/z 142.00.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expected signals would include a singlet for the methyl group (CH₃), a singlet for the proton on the thiazole ring, and a broad singlet for the acidic proton of the carboxylic acid.

-

¹³C NMR: Confirms the carbon framework of the molecule. Distinct signals for the five unique carbons (methyl, two sp² ring carbons, carboxyl, and the carbon at the N=C-S junction) are expected.[7]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies functional groups. Key vibrational stretches to observe would be a strong C=O stretch for the carboxylic acid and a broad O-H stretch.[7]

Applications in Research and Drug Development

The utility of 3-methyl-1,2-thiazole-5-carboxylic acid stems from its identity as a functionalized heterocyclic building block. Its structure is a valuable starting point for creating diverse chemical libraries for screening in drug discovery programs.

-

Versatile Chemical Intermediate: The carboxylic acid group is readily converted into a wide range of other functional groups, including esters, amides, and acid chlorides. This allows for its conjugation to other molecules of interest, a common strategy in the development of novel pharmaceuticals and agrochemicals.[4][8]

-

Scaffold for Bioactive Molecules: The thiazole core is a well-established pharmacophore. By using 3-methyl-1,2-thiazole-5-carboxylic acid as a scaffold, medicinal chemists can synthesize novel derivatives to target a variety of biological pathways. Published research on related thiazole carboxamides has demonstrated their potential as c-Met kinase inhibitors for cancer treatment and as COX inhibitors with anti-inflammatory and anticancer properties.[2][9]

-

Fragment-Based Drug Discovery: In fragment-based screening, small, low-complexity molecules like this one are screened for weak binding to a biological target. Positive hits can then be elaborated or linked together to build a more potent drug candidate. The defined vector for modification (the carboxylic acid) makes it an ideal fragment for such campaigns.

Conclusion

3-Methyl-1,2-thiazole-5-carboxylic acid represents more than just its molecular formula and weight. It is a highly valuable heterocyclic building block, embodying the chemical potential of the thiazole scaffold. Its straightforward, albeit representative, synthesis and well-defined structure make it an accessible and powerful tool for researchers in organic synthesis, medicinal chemistry, and materials science. As the demand for novel and effective small molecules continues to grow, the strategic application of such versatile intermediates will be paramount to innovation and discovery.

References

-

PubChem. 3-Methyl-1,2-thiazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Methyl-2-oxo-1,3-thiazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Shukla, A. P., & Verma, V. A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey. [Link]

- Google Patents.

-

ChemSynthesis. Thiazoles database - synthesis, physical properties. [Link]

-

Cooper, A., et al. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Wang, Y., et al. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. [Link]

-

ResearchGate. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. [Link]

-

PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. National Center for Biotechnology Information. [Link]

-

PubChemLite. 3-methyl-1,2-thiazole-5-carboxylic acid (C5H5NO2S). [Link]

-

MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

-

ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. [Link]

-

ACS Publications. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. [Link]

-

ResearchGate. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

Sources

- 1. kuey.net [kuey.net]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 66975-83-5: 3-methyl-1,2-thiazole-5-carboxylic acid [cymitquimica.com]

- 5. 3-Methyl-1,2-thiazole-5-carboxylic acid | C5H5NO2S | CID 274092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 3-methyl-1,2-thiazole-5-carboxylic acid (C5H5NO2S) [pubchemlite.lcsb.uni.lu]

- 7. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biological Activity of 3-Methyl-1,2-thiazole-5-carboxylic Acid and Its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1][2] This five-membered heterocycle, containing sulfur and nitrogen, is integral to both natural products, such as vitamin B1 (thiamine), and a wide array of synthetic drugs.[1][2] This guide focuses on a specific, synthetically versatile member of this family: 3-Methyl-1,2-thiazole-5-carboxylic acid . While the parent molecule itself is primarily a building block, its true pharmacological potential is unlocked through chemical modification, particularly at the C5-carboxylic acid position. We will explore the synthesis of its derivatives and delve into their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, supported by mechanistic insights, quantitative data, and detailed experimental protocols.

The Core Scaffold: 3-Methyl-1,2-thiazole-5-carboxylic Acid

The structure of 3-Methyl-1,2-thiazole-5-carboxylic acid (PubChem CID: 274092) features a 1,2-thiazole (isothiazole) ring substituted with a methyl group at position 3 and a carboxylic acid at position 5.[3] The carboxylic acid moiety is a critical functional handle, providing a reactive site for the synthesis of a diverse library of derivatives, such as amides and esters. This process of derivatization is fundamental to modulating the molecule's physicochemical properties (e.g., lipophilicity, solubility) and its interaction with biological targets.

The diagram below illustrates the fundamental principle of creating a chemical library from the parent acid, a common and effective strategy in lead optimization for drug discovery.

Caption: Mechanism of action for thiazole derivatives as c-Met kinase inhibitors.

Cell Cycle Arrest

Other related thiazole derivatives, such as substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acids, have shown potent anti-proliferative activity against a range of tumor cell lines. [4]Mechanistic studies revealed that these compounds can induce cell cycle arrest at the G0/G1 interphase, preventing cancer cells from proceeding to the DNA synthesis (S) phase. [4]Notably, this activity was selective for cancer cells, with no observed effects on normal human cells, indicating a favorable therapeutic window. [4]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |

| Thiazole/Thiadiazole Carboxamide (51am) | A549 (Lung) | 0.83 | [5] |

| Thiazole/Thiadiazole Carboxamide (51am) | HT-29 (Colon) | 0.68 | [5] |

| Thiazole/Thiadiazole Carboxamide (51am) | MDA-MB-231 (Breast) | 3.94 | [5] |

| Thiazole Carboxamide (8c) | A-549 (Lung) | >5 µg/mL (48% inhibition) | [6] |

Anti-inflammatory Properties via COX Inhibition

Chronic inflammation is a key driver of numerous diseases. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are critical mediators of the inflammatory response and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). [7]Novel thiazole carboxamide derivatives have been engineered as potent inhibitors of both COX isoforms. [8][9]

Mechanism of Action and Selectivity

These derivatives are designed to bind within the active site of the COX enzymes, preventing the conversion of arachidonic acid to prostaglandins. The structure-activity relationship (SAR) studies reveal that specific substitutions are crucial for potency and selectivity. For instance, the introduction of a methyl group on the thiazole ring can improve the molecule's geometric conformation, enhancing its fit within the enzyme's active site. [8]Some compounds exhibit preferential inhibition of COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective COX-1 inhibition. [8][9]

Quantitative Data: COX Enzyme Inhibition

The inhibitory potency and selectivity of these compounds are determined through in vitro enzyme assays.

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 2a | 2.650 | 0.958 | 2.766 | [8] |

| 2b | 0.239 | 0.191 | 1.251 | [8] |

| Celecoxib (Control) | 0.048 | 0.002 | 23.8 | [8] |

Experimental Protocol: In Vivo Anti-inflammatory Assay

The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of novel compounds. [10][11] Protocol: Carrageenan-Induced Rat Paw Edema Assay

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

-

Grouping: Animals are divided into groups: Control (vehicle), Standard (e.g., Diclofenac Sodium, 20 mg/kg), and Test groups (thiazole derivatives at various doses).

-

Compound Administration: The test compounds, standard drug, or vehicle are administered orally or intraperitoneally.

-

Induction of Edema: After 1 hour, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

-

Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significance.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. [12][13]Thiazole derivatives have long been recognized for their broad-spectrum antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria as well as fungi. [1][2][10][12]

Spectrum of Activity

Studies on various trisubstituted thiazole derivatives have shown potent antibacterial activity. [10]The effectiveness of these compounds is often enhanced by the specific nature and position of substituents on the thiazole ring and its appended moieties. For example, a methyl substituent on a piperazino moiety and a p-chlorophenyl group at different positions of the thiazole ring were found to enhance antibacterial activity against all tested strains. [10]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |

| AR-17a | 6.25 | - | - | [10] |

| AR-27a | 1.56 | - | - | [10] |

| Compound 15 | 1.95 - 15.62 | - | - | [13] |

Experimental Protocol: Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the MIC of a compound. [14] Protocol: Broth Microdilution MIC Assay

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is prepared from a fresh culture. This is further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: The test compound is serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.

Conclusion and Future Outlook

3-Methyl-1,2-thiazole-5-carboxylic acid is a highly valuable scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new therapeutics in oncology, inflammation, and infectious diseases. The structure-activity relationship data gathered from numerous studies provide a clear roadmap for future optimization. Further research should focus on enhancing target specificity, improving pharmacokinetic profiles, and exploring novel mechanisms of action to translate these promising laboratory findings into clinically effective agents.

References

- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Kuey.

- 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (n.d.). PubMed.

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.).

- Journal of Infection and Public Health. (n.d.). ScienceDirect.

- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023, August 6). ACS Omega.

-

Condensed heterocyclic compounds: synthesis and antiinflammatory activity of novel thiazolo[3,2-alpha] pyrimidines. (n.d.). PubMed. [Link]

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.

- Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (n.d.). MDPI.

- Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016, April 13).

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.).

- Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.).

- 3-Methyl-1,2-thiazole-5-carboxylic acid. (n.d.). PubChem.

- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023, August 6).

Sources

- 1. kuey.net [kuey.net]

- 2. mdpi.com [mdpi.com]

- 3. 3-Methyl-1,2-thiazole-5-carboxylic acid | C5H5NO2S | CID 274092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]

- 7. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. Condensed heterocyclic compounds: synthesis and antiinflammatory activity of novel thiazolo[3,2-alpha] pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jchemrev.com [jchemrev.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating Potential Therapeutic Targets for 3-Methyl-1,2-thiazole-5-carboxylic acid

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved therapeutics.[1] This guide focuses on a specific, yet underexplored analogue, 3-Methyl-1,2-thiazole-5-carboxylic acid, and delineates a strategic, multi-pronged approach to identify and validate its potential therapeutic targets. While direct biological data for this specific compound is sparse, the extensive pharmacological activities of related thiazole derivatives provide a robust foundation for hypothesizing its mechanism of action.[2][3] This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, offering a logical framework, detailed experimental protocols, and the causal reasoning behind strategic choices in the target discovery cascade. We will explore potential target classes including protein kinases, nuclear factors, and enzymes involved in metabolic and proliferative pathways, grounded in the well-documented anticancer, anti-inflammatory, and antimicrobial activities of the broader thiazole family.[4][5]

Introduction to 3-Methyl-1,2-thiazole-5-carboxylic acid: A Molecule of Untapped Potential

3-Methyl-1,2-thiazole-5-carboxylic acid is a small heterocyclic compound featuring the aromatic thiazole ring.[6] This five-membered ring, containing both sulfur and nitrogen, is a key structural motif in a variety of bioactive molecules, including the essential vitamin B1 (thiamine).[7] The versatility of the thiazole scaffold allows it to serve as a pharmacophore, a bioisosteric replacement for other functional groups, or a rigid spacer to orient other functionalities, thereby influencing the molecule's physicochemical properties and pharmacokinetic profile.[1]

While many thiazole derivatives have been extensively studied, 3-Methyl-1,2-thiazole-5-carboxylic acid itself remains a frontier molecule. Its structure, featuring a carboxylic acid group at the 5-position and a methyl group at the 3-position, presents unique opportunities for interaction with biological macromolecules. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor or engage in ionic interactions, while the methyl group can occupy small hydrophobic pockets within a target protein's binding site.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The thiazole nucleus is a recurring motif in a multitude of clinically approved drugs, validating its utility in targeting a wide array of diseases.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities.[2][3]

| Pharmacological Activity | Examples of Thiazole-Containing Agents | General Mechanism/Target Class |

| Anticancer | Dasatinib, Tiazofurin, Ixabepilone | Kinase inhibition, Antimetabolite, Tubulin stabilization |

| Anti-HIV | Ritonavir | Protease inhibition |

| Antifungal | Ravuconazole | Ergosterol synthesis inhibition |

| Anti-inflammatory | Meloxicam, Fanetizole | COX-2 inhibition |

| Antiparasitic | Nitazoxanide | Inhibition of pyruvate:ferredoxin oxidoreductase |

| Antidiabetic | --- | Modulation of metabolic pathways |

This impressive range of activities strongly suggests that the thiazole ring is adept at interacting with a diverse set of protein targets. The key to unlocking the potential of 3-Methyl-1,2-thiazole-5-carboxylic acid lies in systematically exploring these established target classes.

Hypothesized Therapeutic Targets and Pathways

Based on the established bioactivity of structurally related thiazole compounds, we can postulate several high-priority target classes for 3-Methyl-1,2-thiazole-5-carboxylic acid. The anticancer field is particularly rich with thiazole-based inhibitors, making this a logical starting point for investigation.[4][8]

Target Class I: Protein Kinases in Oncology

Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. The drug Dasatinib, a potent kinase inhibitor with a central thiazole ring, exemplifies the potential of this scaffold to target the ATP-binding pocket of kinases.[1] Thiazole derivatives have been specifically associated with the inhibition of pathways like PI3K/Akt/mTOR.[4][9]

Rationale for Investigation: The planar, aromatic nature of the thiazole ring can facilitate π-stacking interactions with aromatic residues in the kinase hinge region, while the substituents provide opportunities for specific hydrogen bonds and hydrophobic interactions.

Primary Putative Targets:

-

PI3K/Akt/mTOR Pathway Kinases: These are central to cell growth, proliferation, and survival.

-

c-Met Kinase: A receptor tyrosine kinase implicated in cell motility, invasion, and metastasis.[10]

-

Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.

Caption: A tiered experimental workflow for target identification and validation.

Protocol: Affinity Chromatography-Mass Spectrometry for Unbiased Target Identification

This protocol aims to identify proteins from a cell lysate that directly bind to 3-Methyl-1,2-thiazole-5-carboxylic acid.